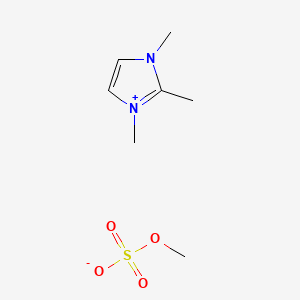
2-Chloro-5-methoxynicotinic acid
Übersicht
Beschreibung
2-Chloro-5-methoxynicotinic acid is a chemical compound with the molecular formula C7H6ClNO3 . It has a molecular weight of 187.58 .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-methoxynicotinic acid consists of a pyridine ring with a chlorine atom and a methoxy group attached at the 2nd and 5th positions respectively . The InChI code for this compound is 1S/C7H6ClNO3/c1-12-4-2-5 (7 (10)11)6 (8)9-3-4/h2-3H,1H3, (H,10,11) .Physical And Chemical Properties Analysis
2-Chloro-5-methoxynicotinic acid is a solid substance . It has a molecular weight of 187.58 . The exact values for its density, boiling point, and melting point are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Bioconversion to 2-Chloronicotinic Acid
2-Chloronicotinic acid, a derivative of 2-Chloro-5-methoxynicotinic acid, has notable applications as a precursor in synthesizing pesticides and medicines. A study by Jin, Li, Liu, Zheng, and Shen (2011) focused on the bioconversion of 2-chloro-3-cyanopyridine to 2-chloronicotinic acid using a strain of Rhodococcus erythropolis. This conversion is significant for its industrial application in producing key agrochemical and pharmaceutical compounds (Jin, Li, Liu, Zheng, & Shen, 2011).
Photodimerization Reactions
Sakamoto, Yagi, Fujita, Mino, Karatsu, and Fujita (2002) explored the photochemical behavior of 2-alkoxynicotinic acid alkyl esters, which include compounds like 2-Chloro-5-methoxynicotinic acid. They discovered the formation of cage-type photodimers upon irradiation, highlighting the chemical's potential in advanced photochemical applications (Sakamoto, Yagi, Fujita, Mino, Karatsu, & Fujita, 2002).
Development of Biologically Active Compounds
Research by Gao, Zhang, and Sha (2021) detailed the synthesis of a triphenyltin compound using 5-chloro-6-hydroxynicotinic acid, a related compound to 2-Chloro-5-methoxynicotinic acid. This compound showed promising antitumor activity, suggesting potential pharmaceutical applications (Gao, Zhang, & Sha, 2021).
Electrocatalytic Synthesis Applications
The work of Raju, Mohan, and Reddy (2003) involved the electrocatalytic synthesis of 6-aminonicotinic acid from 2-amino-5-chloropyridine, which is structurally similar to 2-Chloro-5-methoxynicotinic acid. This synthesis process is significant for producing compounds useful in various industrial applications (Raju, Mohan, & Reddy, 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-5-methoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-4-2-5(7(10)11)6(8)9-3-4/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKXOHPNDQHYDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50511474 | |
| Record name | 2-Chloro-5-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methoxynicotinic acid | |
CAS RN |
74650-71-8 | |
| Record name | 2-Chloro-5-methoxy-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74650-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















